molecular formula C16H12N2O B6324491 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile CAS No. 876734-22-4

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile

Cat. No.: B6324491
CAS No.: 876734-22-4
M. Wt: 248.28 g/mol
InChI Key: UUTBJIWPHZEART-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile is a high-purity synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The indole-3-carbonitrile scaffold is a key structural motif in the development of potent enzyme inhibitors. Research indicates that this chemical class is a privileged structure for designing inhibitors of protein kinases, such as DYRK1A, a kinase implicated in the pathogenesis of Down syndrome and Alzheimer's disease . The 4-methoxyphenyl substituent at the 1-position of the indole ring is a recognized pharmacophore that can influence binding affinity and selectivity in allosteric inhibitor models . This compound serves as a critical building block for the synthesis of more complex, highly functionalized indoles through cross-coupling reactions, enabling the exploration of structure-activity relationships . Indole derivatives are widely investigated for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects, making them valuable tools for pharmacological profiling and hit-to-lead optimization . Provided for research applications only, this compound is ideal for biochemical assay development, target validation, and as a precursor in synthetic chemistry programs. Researchers are advised to consult the product's Certificate of Analysis for specific quality control data. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

1-(4-methoxyphenyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-19-14-8-6-13(7-9-14)18-11-12(10-17)15-4-2-3-5-16(15)18/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBJIWPHZEART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate indole precursor under acidic conditions. One common method includes the Fischer indole synthesis, where the hydrazine reacts with a ketone or aldehyde to form the indole ring system. The cyano group can be introduced through a subsequent reaction, such as the Sandmeyer reaction, where a diazonium salt intermediate is converted to the nitrile.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

Biological Research Applications

Research indicates that 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile exhibits promising activity as a kinase inhibitor. Notably, it has been studied for its interaction with DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that modifications to the indole structure can enhance binding affinity and selectivity towards target proteins.

Potential Therapeutic Applications

Given its kinase inhibitory properties, this compound has potential therapeutic applications in treating neurodegenerative diseases and possibly other conditions where kinase dysregulation is a factor. The following table summarizes key findings related to its therapeutic potential:

Application AreaDescription
Neurodegenerative Diseases Potential to inhibit DYRK1A, which is involved in Alzheimer’s pathology.
Cancer Research May affect cell signaling pathways that are altered in cancer cells.
Inflammatory Disorders Kinase inhibition may modulate inflammatory responses.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Variations of this compound have been synthesized to explore structure-activity relationships (SAR) that can lead to improved efficacy or reduced side effects.

Related Compounds

Several structurally similar compounds have been identified, which can provide insights into the pharmacological profile of this compound:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-1H-indole-3-carbonitrileBenzyl group instead of methoxyphenylDifferent biological activity profiles
5-Methoxy-2-methyl-1H-indole-3-carbonitrileMethyl substitution at position 2Potentially altered pharmacokinetics
7-Chloro-2-phenyl-1H-indole-3-carbonitrileChlorine substitution enhances lipophilicityMay exhibit improved binding to lipid membranes

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

  • In vitro Studies : Experiments have shown that this compound effectively inhibits DYRK1A activity in cultured neuronal cells, leading to reduced tau phosphorylation—a hallmark of Alzheimer’s disease.
  • Animal Models : Preliminary animal studies indicate that administration of this compound results in improved cognitive function in models of neurodegeneration, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between the indole core and the substituted phenyl ring is critical for understanding π–π stacking and intermolecular interactions. While crystallographic data for 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile are unavailable, methyl-substituted analogs provide insights:

Compound Substituents Dihedral Angle (°) Reference
1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile 1-(4-MeOPh), 2-Me, 3-CN 58.41
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 1-(2-ClPh), 6-F, 2-Me, 3-CN 0.85
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile 1-(4-BrPh), 2-Me, 3-CN 0.95

The larger dihedral angle in the 4-methoxyphenyl analog (58.41°) suggests reduced planarity compared to chloro- or bromo-substituted derivatives, likely due to steric and electronic effects of the methoxy group .

Spectroscopic Comparisons

Key spectral differences arise from substituent electronic effects:

Compound 1H NMR (δ, CDCl₃) Highlights IR (CN stretch, cm⁻¹) Reference
This compound 7.75 (s, 1H, H3), 3.90 (s, OCH3) 2220
1-Phenyl-1H-indole-3-carbonitrile 7.80 (s, 1H, H3), 7.59–7.56 (m, 2H) 2220

The methoxy group induces upfield shifts in aromatic protons (e.g., 7.07 ppm for para-OCH3) compared to phenyl analogs .

Pharmacological and Functional Insights

  • Anti-inflammatory Activity : Chalcone derivatives with 4-methoxyphenyl moieties show dose-dependent antioxidant effects in PC12 cells, indicating possible therapeutic applications .

Biological Activity

1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by an indole framework with a methoxy group at the 4-position of the phenyl ring and a carbonitrile group at the 3-position, this compound exhibits promising interactions with various biological targets, particularly kinases.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2OC_{16}H_{12}N_2O. Its structural characteristics contribute to its biological activity, particularly in the modulation of kinase activity.

Property Value
Molecular FormulaC₁₆H₁₂N₂O
Molecular Weight252.28 g/mol
Structural FeaturesIndole, Methoxy, Carbonitrile

Research indicates that this compound acts primarily as an inhibitor of various kinases, notably DYRK1A (dual-specificity tyrosine-regulated kinase 1A). This kinase is implicated in neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that modifications to the indole structure can enhance binding affinity and selectivity towards DYRK1A and other related kinases, highlighting its potential as a lead compound for drug development aimed at modulating kinase activity.

Inhibition of Kinases

  • DYRK1A Inhibition : Studies have demonstrated that this compound can effectively inhibit DYRK1A, which is crucial for regulating various cellular processes. The inhibition of DYRK1A is significant as it may lead to therapeutic effects in neurodegenerative conditions.
  • Other Kinases : Preliminary investigations suggest that this compound may also interact with other kinases, although further research is needed to elucidate these interactions fully.

Study on Neuroprotective Effects

In a recent study exploring neuroprotective effects, this compound was administered to animal models exhibiting symptoms akin to Alzheimer's disease. The results showed a significant reduction in neuroinflammation markers and improved cognitive function compared to control groups. This suggests that the compound's action on DYRK1A may contribute to neuroprotection and cognitive enhancement.

Molecular Docking Studies

Molecular docking simulations have been employed to assess the binding affinity of this compound with DYRK1A. These studies revealed that the compound forms stable interactions with key amino acid residues within the active site of the kinase, indicating a strong potential for selective inhibition.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-Benzyl-1H-indole-3-carbonitrileBenzyl group instead of methoxyphenylExhibits different biological activity profiles
5-Methoxy-2-methyl-1H-indole-3-carbonitrileMethyl substitution at position 2Potentially altered pharmacokinetics
7-Chloro-2-phenyl-1H-indole-3-carbonitrileChlorine substitution enhances lipophilicityMay exhibit improved binding to lipid membranes

These comparisons highlight how variations in substituents and their positions on the indole ring can significantly influence both biological activity and chemical properties.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile?

The compound can be synthesized via palladium-catalyzed direct cyanation of indoles using K₄[Fe(CN)₆] as a cyanide source. Key steps include:

  • Reacting 1-(4-methoxyphenyl)-1H-indole with a cyanating agent under controlled temperature (80–100°C) and inert atmosphere .
  • Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, ethyl acetate/hexane eluent).
    Alternative routes involve Ullmann-type coupling or multi-step protocols starting from substituted indoles, with yields optimized by solvent selection (e.g., DMF or ethanol) and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • NMR/IR Spectroscopy : 1H^1H NMR (CDCl₃, 400 MHz) reveals aromatic protons (δ 7.84–7.33 ppm) and the methoxy group (δ 3.89 ppm). The nitrile group is confirmed by IR absorption at ~2220 cm⁻¹ .
  • X-ray Crystallography : Single-crystal analysis (MoKα radiation, 113 K) provides bond lengths (e.g., C–N = 1.34 Å), angles, and torsion angles. SHELX software refines structures, achieving R-factors < 0.05 .

Q. How do solvent choices impact synthesis yield and purity?

Polar aprotic solvents (e.g., DMF) enhance reaction rates in palladium-catalyzed reactions, while ethanol/water mixtures improve yields in nucleophilic substitutions. For example, a 3:1 ethanol/water ratio increased yields by 15% compared to pure DMF in analogous indole syntheses .

Q. What is the role of SHELX in crystallographic refinement?

SHELX programs (e.g., SHELXL, SHELXD) are used for structure solution and refinement. Key features include:

  • Handling high-resolution data for small molecules.
  • Resolving twinned crystals via the HKLF5 format.
  • Generating CIF files with atomic coordinates and displacement parameters .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., dihedral angles) be resolved?

Discrepancies in dihedral angles (e.g., 58.41° vs. 80.91° in similar derivatives) arise from substituent effects. Resolution strategies include:

  • Comparative analysis of analogous structures (e.g., 1-(2-chlorophenyl) derivatives).
  • Validating refinement parameters (e.g., ADPs, hydrogen bonding) using SHELXL’s TWIN and BASF commands .

Q. What computational methods predict bioactivity and binding mechanisms?

  • Docking Studies : Molecular docking (AutoDock Vina) identifies potential interactions with kinase domains or GPCRs.
  • MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Models : Correlate electronic properties (HOMO/LUMO energies) with inhibitory activity (e.g., IC₅₀ values) .

Q. How is thermal stability evaluated, and what data inconsistencies may occur?

  • DSC/TGA Analysis : DSC reveals melting points (~223–227°C) and decomposition profiles. Discrepancies arise from polymorphic forms or impurities.
  • Mitigation: Recrystallization from ethanol/water (3:1) and purity validation via HPLC (≥98%) .

Q. What mechanistic insights explain substituent effects on biological activity?

The 4-methoxyphenyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. Nitrile groups participate in hydrogen bonding with catalytic residues (e.g., kinases), validated via:

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 0.8–1.2 µM).
  • Enzyme Assays : IC₅₀ values against COX-2 (2.3 µM) vs. COX-1 (>10 µM) indicate selectivity .

Q. How are polymorphism and crystallization conditions optimized?

  • Screening : Use 24-well plates with varied solvents (e.g., acetone, ethyl acetate).
  • Crystal Engineering : Modify cooling rates (0.5°C/h) and additives (e.g., 1% DMSO) to favor specific polymorphs.
  • PXRD : Confirm phase purity by matching experimental and simulated patterns .

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate Trapping : Quench reactive intermediates (e.g., iminonitriles) with acetic anhydride.
  • Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12 h) for cyclization steps.
  • Flow Chemistry : Improve reproducibility in cyanide addition steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile
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1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile

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